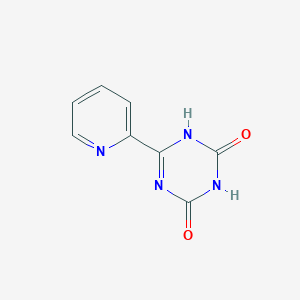
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione is a heterocyclic compound that contains both pyridine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione typically involves the reaction of nicotinonitrile with amino guanidine in the presence of potassium hydroxide. The reaction is carried out in 2-methoxyethanol under nitrogen protection and reflux conditions for several hours. The resulting product is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or triazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine or pyridine derivatives .
Scientific Research Applications
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound’s structural similarity to nucleic bases makes it a candidate for studying interactions with biological molecules and potential antiviral or antitumor activities[][3].
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The nitrogen atoms in the triazine and pyridine rings can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes, making the compound useful in catalysis and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(4-pyridyl)-1,3,5-triazine: This compound also contains a triazine ring with pyridine substituents and is used in coordination chemistry and materials science.
2,4,6-tris(2-pyridyl)-1,3,5-triazine: Similar in structure, this compound is used as a reagent in the colorimetric determination of iron and forms coordination complexes with various metals.
Uniqueness
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione is unique due to its specific substitution pattern and the presence of both pyridine and triazine rings. This unique structure allows it to form distinct complexes and exhibit different reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H6N4O2/c13-7-10-6(11-8(14)12-7)5-3-1-2-4-9-5/h1-4H,(H2,10,11,12,13,14) |
InChI Key |
UZEMPDYVCUWBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


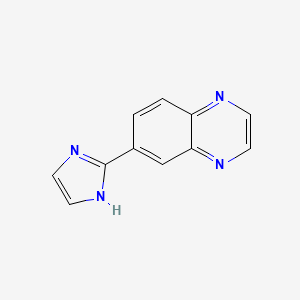
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)
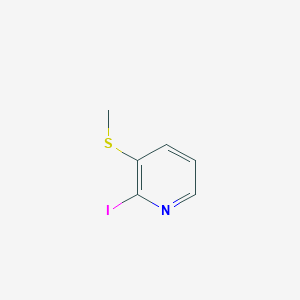


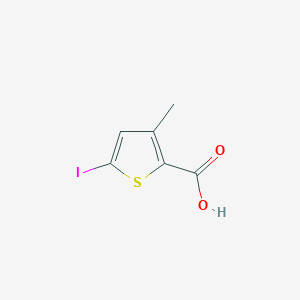
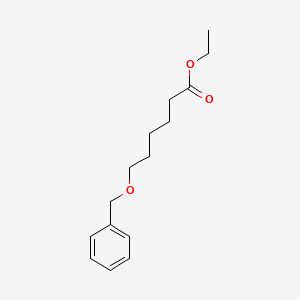
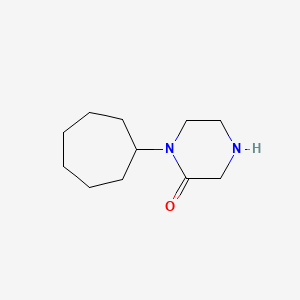


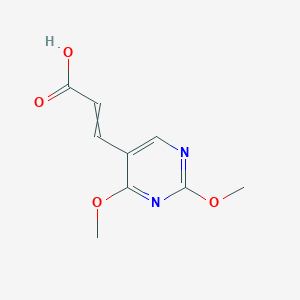
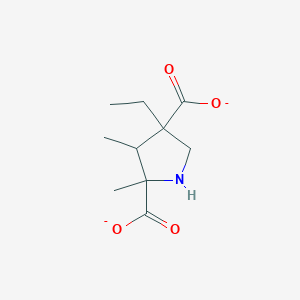
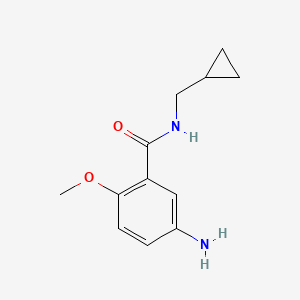
![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)
